molecular formula C27H30N2O7 B12764444 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester CAS No. 89467-86-7

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester

Cat. No.: B12764444
CAS No.: 89467-86-7
M. Wt: 494.5 g/mol
InChI Key: BAHHNVTVGWKQTR-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with carboxylic acid groups and additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a precursor such as 2,6-dimethylpyridine, the pyridine ring is functionalized with carboxylic acid groups through a series of reactions including nitration, reduction, and esterification.

    Substitution Reactions: The ethoxyphenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification of the carboxylic acid groups with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group results in the corresponding amine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands in biochemical assays.

Medicine

In medicine, the compound or its derivatives could be investigated for pharmacological activities, such as anti-inflammatory or antimicrobial properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarboxylic acid: Lacks the additional functional groups, making it less versatile.

    1,4-Dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine: Similar structure but without the ethoxyphenyl group.

    Diethyl 3,5-pyridinedicarboxylate: Similar ester functionality but lacks the additional aromatic substitutions.

Uniqueness

The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings allows for fine-tuning of its chemical properties.

This detailed overview highlights the complexity and versatility of this compound, making it a valuable compound in various scientific and industrial fields

Properties

CAS No.

89467-86-7

Molecular Formula

C27H30N2O7

Molecular Weight

494.5 g/mol

IUPAC Name

diethyl 1-(2-ethoxyphenyl)-2,6-dimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30N2O7/c1-6-34-22-16-12-11-15-21(22)28-17(4)23(26(30)35-7-2)25(24(18(28)5)27(31)36-8-3)19-13-9-10-14-20(19)29(32)33/h9-16,25H,6-8H2,1-5H3

InChI Key

BAHHNVTVGWKQTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C

Origin of Product

United States

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